molecular formula C8H5FN2O2 B1443313 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190319-97-1

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1443313
M. Wt: 180.14 g/mol
InChI Key: LAHNECIDUTUJDR-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 898746-42-4 . It has a molecular weight of 136.13 .


Molecular Structure Analysis

The InChI code for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .


Physical And Chemical Properties Analysis

6-Fluoro-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Application 1: Cancer Therapy

  • Specific Scientific Field : Oncology
  • Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives, which include 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3). These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
  • Methods of Application or Experimental Procedures : The derivatives were synthesized and their inhibitory activity against FGFR was evaluated. Among them, compound 4h exhibited potent FGFR inhibitory activity .
  • Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

Application 2: Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Specific Scientific Field : Endocrinology
  • Summary of the Application : Compounds related to 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid have been found to reduce blood glucose levels. They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Application 3: Immunomodulation

  • Specific Scientific Field : Immunology
  • Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent immunomodulators targeting Janus Kinase 3 (JAK3). JAK3 plays a crucial role in modulating a number of inflammatory and immune mediators .
  • Methods of Application or Experimental Procedures : The derivatives were synthesized and their inhibitory activity against JAK3 was evaluated. The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
  • Results or Outcomes : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor. The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

Application 4: Synthesis of New Acrosin Inhibitors

  • Specific Scientific Field : Biochemistry
  • Summary of the Application : 7-Azaindole-3-carboxylic acid, a reactant for synthesis of azaindol derivatives, includes 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. These derivatives are used in the synthesis of new acrosin inhibitors .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not detailed in the source .

Safety And Hazards

The safety information available indicates that 6-Fluoro-1H-pyrrolo[2,3-b]pyridine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could be beneficial for cancer therapy, given their potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHNECIDUTUJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696665
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

CAS RN

1190319-97-1
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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